L-733060 hydrochloride

NK1 receptor pharmacology Species differences Binding affinity

L-733060 hydrochloride is a potent, selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for substance P. The active (2S,3S) enantiomer binds the human NK1 receptor with a Ki of 0.08 nM in gerbil and 0.20 nM in human receptor assays, exhibiting high affinity across species relevant to preclinical models.

Molecular Formula C20H20ClF6NO
Molecular Weight 439.8 g/mol
CAS No. 148687-76-7
Cat. No. B125254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-733060 hydrochloride
CAS148687-76-7
Synonyms(2R,3R)-3-((3,5-bis(trifluoromethyl)benzyl)oxy)-2-phenylpiperidine hydrochloride
Molecular FormulaC20H20ClF6NO
Molecular Weight439.8 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
InChIInChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m1./s1
InChIKeyDYEUTIUITGHIEO-JAXOOIEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-733060 Hydrochloride (CAS 148687-76-7) Baseline Profile: A High-Affinity, Orally Active NK1 Receptor Antagonist


L-733060 hydrochloride is a potent, selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for substance P [1]. The active (2S,3S) enantiomer binds the human NK1 receptor with a Ki of 0.08 nM in gerbil and 0.20 nM in human receptor assays, exhibiting high affinity across species relevant to preclinical models [1]. As an orally bioavailable, brain-penetrant small molecule, it is a widely used tool compound for investigating NK1 receptor pharmacology in neurological, inflammatory, and oncological research contexts .

Why NK1 Antagonist Substitution is Not Feasible: Species-Specific Pharmacology and Functional Selectivity of L-733060 Hydrochloride


The NK1 receptor antagonist class exhibits marked species-specific variations in binding affinity, which directly impacts the translational validity of preclinical findings. For instance, while L-733060 displays high affinity for gerbil (Ki 0.08 nM) and human (Ki 0.20 nM) receptors, its affinity for the rat NK1 receptor is significantly lower (Ki 93.13 nM) [1]. This species-dependent pharmacology, which is not uniform across all NK1 antagonists, means that substituting one NK1 antagonist for another without accounting for species-specific potency can lead to erroneous conclusions regarding in vivo efficacy and target engagement . Furthermore, differences in functional selectivity, brain penetration, and off-target profiles among NK1 antagonists necessitate the use of a well-characterized, chemically defined tool compound like L-733060 hydrochloride to ensure reproducible and interpretable results .

Quantitative Evidence Guide: Validated Differentiation of L-733060 Hydrochloride Against Key NK1 Antagonist Comparators


Species-Specific NK1 Receptor Affinity Profile of L-733060 Compared to MK-869, L-742,694, CP-99,994, and CP-122,721

L-733060 exhibits a unique species-selectivity profile among NK1 antagonists. Its affinity for the rat NK1 receptor is substantially lower (Ki = 93.13 nM) compared to its high affinity for gerbil (Ki = 0.08 nM) and human (Ki = 0.20 nM) receptors. This contrasts sharply with MK-869 (Ki rat = 1.92 nM) and CP-122,721 (Ki rat = 1.22 nM), which retain higher affinity for the rat receptor. This difference is critical when selecting a tool compound for in vivo studies in rats versus gerbils [1].

NK1 receptor pharmacology Species differences Binding affinity

In Vivo Antidepressant-Like Efficacy in Gerbil Forced Swim Test: L-733060 vs. MK-869 and CP-122,721

In the gerbil forced swim test (FST), a validated model of antidepressant-like activity, L-733060 (10 mg/kg, p.o.) significantly reduced immobility time, a hallmark of antidepressant efficacy. This effect was comparable to that of MK-869 (10 mg/kg) and CP-122,721 (3-30 mg/kg), with no significant effect on locomotor activity, confirming that the reduction in immobility is not due to non-specific behavioral activation [1].

Behavioral pharmacology Antidepressant Gerbil model

Cytotoxic Activity in Acute Lymphoblastic Leukemia Cells: L-733060 Compared to Aprepitant and L-732,138

In T-ALL BE-13 and B-ALL SD-1 acute lymphoblastic leukemia cell lines, L-733060, aprepitant, and L-732,138 all exhibited concentration-dependent cytotoxicity. L-733060 inhibited cell growth and induced apoptosis via the NK1 receptor pathway. While the study did not report specific IC50 values for L-733060 alone, it demonstrated that its antitumor action is comparable to that of the clinically approved NK1 antagonist aprepitant, validating its utility as a tool compound for investigating NK1 receptor-mediated antitumor mechanisms [1].

Cancer research NK1 receptor Cytotoxicity

In Vivo Inhibition of Neurogenic Plasma Extravasation in Rat Dura Without Cardiovascular Effects

L-733060 hydrochloride inhibits neurogenic plasma extravasation in the rat dura mater, a model of trigeminovascular activation relevant to migraine, with an ID50 of 212 µg/kg (i.v.). Importantly, at doses that produce this anti-inflammatory effect, L-733060 does not alter mean arterial blood pressure or heart rate in conscious or anesthetized rats [1]. This contrasts with some older NK1 antagonists that exhibit cardiovascular liabilities at therapeutic doses, highlighting a key safety differentiation.

Neurogenic inflammation Migraine In vivo pharmacology

High Selectivity for NK1 Over NK2 and NK3 Receptors

L-733060 exhibits high selectivity for the NK1 receptor over the related tachykinin receptors NK2 and NK3. This selectivity is critical for attributing observed biological effects specifically to blockade of the substance P/NK1 receptor pathway, rather than to off-target interactions with other tachykinin receptors [1]. In contrast, some NK1 antagonists (e.g., CP-96,345) have been reported to interact with calcium channels at higher concentrations, potentially confounding results.

Receptor selectivity Off-target activity Pharmacological specificity

Validated Research and Industrial Applications for L-733060 Hydrochloride Based on Quantitative Evidence


Gerbil Behavioral Models of Anxiety and Depression

Due to its high affinity for the gerbil NK1 receptor (Ki = 0.08 nM) and demonstrated in vivo efficacy in the gerbil forced swim test and elevated plus-maze, L-733060 hydrochloride is the compound of choice for investigating NK1 receptor-mediated anxiolytic and antidepressant-like effects in gerbils. Its oral bioavailability and lack of locomotor effects at therapeutic doses make it ideal for chronic dosing studies [1]. Researchers should avoid using this compound in rat models due to its low rat NK1 affinity (Ki = 93.13 nM) [2].

In Vivo Studies of Neurogenic Inflammation and Migraine Mechanisms

L-733060 hydrochloride effectively inhibits neurogenic plasma extravasation in the dura mater with an ID50 of 212 µg/kg (i.v.) without altering cardiovascular parameters [1]. This makes it a superior tool for studying the role of substance P and NK1 receptors in trigeminovascular activation and migraine pathophysiology, especially in studies where hemodynamic stability is critical [1].

In Vitro and In Vivo Antitumor Research in NK1R-Expressing Cancers

L-733060 hydrochloride has demonstrated concentration-dependent cytotoxicity and apoptosis induction in acute lymphoblastic leukemia cell lines, with efficacy comparable to the clinically approved NK1 antagonist aprepitant [1]. It is therefore a valuable reference compound for mechanistic studies of NK1 receptor-mediated tumor growth inhibition in vitro, and for preclinical in vivo tumor models where its oral bioavailability and brain penetration are advantageous [2].

Mechanistic Studies of Substance P Signaling in CNS and Pain Pathways

With its high selectivity for the NK1 receptor and well-documented ability to block substance P-induced calcium mobilization and long-term potentiation in hippocampal slices, L-733060 hydrochloride serves as a definitive tool for dissecting NK1 receptor-mediated signaling in central nervous system and pain pathways. Its established selectivity over NK2/NK3 receptors and lack of interaction with calcium channels [1] ensure that observed effects are specifically due to NK1 receptor blockade.

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